molecular formula C12H17N3S B11597527 5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11597527
M. Wt: 235.35 g/mol
InChI Key: GLBVASTWCSBZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is an organic compound belonging to the class of triazinanes. This compound is characterized by a triazinane ring substituted with an ethyl group at the 5-position and a 2-methylphenyl group at the 1-position, along with a thione group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl isothiocyanate, followed by cyclization in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to facilitate the formation of the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: A parent compound with similar structural features but lacking the ethyl and 2-methylphenyl substituents.

    1,3,5-Triazine Derivatives: Compounds with a triazine ring and various substituents, often used in similar applications.

    Thiosemicarbazones: Compounds with a thione group and similar biological activities.

Uniqueness

5-Ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and 2-methylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

5-ethyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C12H17N3S/c1-3-14-8-13-12(16)15(9-14)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3,(H,13,16)

InChI Key

GLBVASTWCSBZAX-UHFFFAOYSA-N

Canonical SMILES

CCN1CNC(=S)N(C1)C2=CC=CC=C2C

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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